1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid
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Description
1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C16H17N5O3 and its molecular weight is 327.344. The purity is usually 95%.
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Biological Activity
1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid is a complex organic compound that has gained attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including a pyrazole core and an oxadiazole ring, which contribute to its biological activity. The IUPAC name reflects its complex structure:
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C14H16N4O3 |
Molecular Weight | 288.30 g/mol |
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole have shown activity against various pathogens:
- Antibacterial Effects : Studies have demonstrated that oxadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. Notably, compounds with a similar structure have been found to effectively combat Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's potential as an anticancer agent is supported by its ability to interact with specific molecular targets involved in tumor growth:
- Mechanisms of Action : The compound may inhibit key enzymes such as histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival. In vitro studies have shown cytotoxic effects against various cancer cell lines including HeLa (cervical cancer) and Caco-2 (colon cancer) .
Anti-inflammatory Properties
In addition to antimicrobial and anticancer activities, research has suggested that this compound may possess anti-inflammatory effects. Compounds with similar structural features have been shown to reduce inflammation markers in various models .
Case Study 1: Antimicrobial Efficacy
A study conducted by Dhumal et al. (2016) evaluated the antimicrobial activity of a series of oxadiazole derivatives. Among them, certain compounds demonstrated significant inhibition against Mycobacterium bovis BCG, which is relevant for tuberculosis treatment .
Case Study 2: Anticancer Potential
In a comparative study of various oxadiazole derivatives, researchers found that specific modifications to the pyrazole core enhanced anticancer activity. For instance, introducing electron-withdrawing groups improved binding affinity to target proteins involved in cancer pathways .
Case Study 3: In Vivo Studies
Preclinical studies have shown that certain derivatives exhibit promising results in vivo, leading to tumor regression in murine models. These findings support further exploration into clinical applications for cancer therapy .
Properties
IUPAC Name |
1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-9-11(14(22)23)8-18-21(9)12-7-10(5-6-17-12)13-19-15(20-24-13)16(2,3)4/h5-8H,1-4H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKADDYHUBIWKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=NC=CC(=C2)C3=NC(=NO3)C(C)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.